molecular formula C9H13NO B8676560 (R)-2-Amino-2-phenylpropan-1-ol CAS No. 7533-39-3

(R)-2-Amino-2-phenylpropan-1-ol

Cat. No. B8676560
CAS RN: 7533-39-3
M. Wt: 151.21 g/mol
InChI Key: WAQCLDRCXNFRBI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910595B2

Procedure details

The product of Example 449G (0.58 g, 3.2 mmol) and sodium borohydride (0.12 g, 3.2 mmol) in 75% aqueous EtOH (7.6 mL) were refluxed for 1.5 hours. The reaction mixture was concentrated and the residue was diluted with water (15 mL) and extracted with ethyl acetate (2×25 mL). The organic layer was washed with water (2×10 mL) and brine, dried over MgSO4, concentrated to give the title compound as colorless viscous oil, which later crystallized (0.27 g, 55%). 1H-NMR (300 MHz, CDCl3) δ ppm: 1.46 (s, 3H), 1.86 (br-s, 2H), 3.59 (d, J=10.7 Hz, 1H), 3.65 (d, J=10.7 Hz, 1H), 7.22-7.30 (m, 1H), 7.31-7.41 (m, 2H), 7.41-7.49 (m, 2H). MS ESI+ m/z: 152 (M+H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[C:3](OC)=[O:4].[BH4-].[Na+]>CCO>[NH2:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
NC(C(=O)OC)(C)C1=CC=CC=C1
Name
Quantity
0.12 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
7.6 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×10 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07910595B2

Procedure details

The product of Example 449G (0.58 g, 3.2 mmol) and sodium borohydride (0.12 g, 3.2 mmol) in 75% aqueous EtOH (7.6 mL) were refluxed for 1.5 hours. The reaction mixture was concentrated and the residue was diluted with water (15 mL) and extracted with ethyl acetate (2×25 mL). The organic layer was washed with water (2×10 mL) and brine, dried over MgSO4, concentrated to give the title compound as colorless viscous oil, which later crystallized (0.27 g, 55%). 1H-NMR (300 MHz, CDCl3) δ ppm: 1.46 (s, 3H), 1.86 (br-s, 2H), 3.59 (d, J=10.7 Hz, 1H), 3.65 (d, J=10.7 Hz, 1H), 7.22-7.30 (m, 1H), 7.31-7.41 (m, 2H), 7.41-7.49 (m, 2H). MS ESI+ m/z: 152 (M+H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[C:3](OC)=[O:4].[BH4-].[Na+]>CCO>[NH2:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
NC(C(=O)OC)(C)C1=CC=CC=C1
Name
Quantity
0.12 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
7.6 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×10 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07910595B2

Procedure details

The product of Example 449G (0.58 g, 3.2 mmol) and sodium borohydride (0.12 g, 3.2 mmol) in 75% aqueous EtOH (7.6 mL) were refluxed for 1.5 hours. The reaction mixture was concentrated and the residue was diluted with water (15 mL) and extracted with ethyl acetate (2×25 mL). The organic layer was washed with water (2×10 mL) and brine, dried over MgSO4, concentrated to give the title compound as colorless viscous oil, which later crystallized (0.27 g, 55%). 1H-NMR (300 MHz, CDCl3) δ ppm: 1.46 (s, 3H), 1.86 (br-s, 2H), 3.59 (d, J=10.7 Hz, 1H), 3.65 (d, J=10.7 Hz, 1H), 7.22-7.30 (m, 1H), 7.31-7.41 (m, 2H), 7.41-7.49 (m, 2H). MS ESI+ m/z: 152 (M+H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[C:3](OC)=[O:4].[BH4-].[Na+]>CCO>[NH2:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
NC(C(=O)OC)(C)C1=CC=CC=C1
Name
Quantity
0.12 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
7.6 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×10 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.